

A Head-to-Head Examination of B7-H3 Targeted Therapies: XmAb808 in Focus

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Compound of Interest

Compound Name: T-808

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The B7-H3 (CD276) protein, a member of the B7 superfamily, has emerged as a compelling immuno-oncology target due to its overexpression across a wide range of solid tumors and its association with poor prognosis. This has spurred the development of various therapeutic modalities aimed at harnessing B7-H3 for anti-cancer activity. This guide provides a comparative analysis of XmAb808, a first-in-class B7-H3 x CD28 bispecific antibody, against other B7-H3 targeted therapies in development, with a focus on their distinct mechanisms of action, preclinical and clinical data, and experimental designs.

Executive Summary

B7-H3 targeted therapies are rapidly evolving, with antibody-drug conjugates (ADCs) currently leading in clinical development. These ADCs, such as Daiichi Sankyo's ifinatamab deruxtecan (DS-7300) and GSK's GSK'227, have demonstrated promising anti-tumor activity in various solid tumors. XmAb808, developed by Xencor, represents a differentiated approach by functioning as a T-cell co-stimulator, aiming to enhance the body's own immune response against B7-H3 expressing tumors. Another novel approach is exemplified by IBI3001, a bispecific ADC targeting both B7-H3 and EGFR.

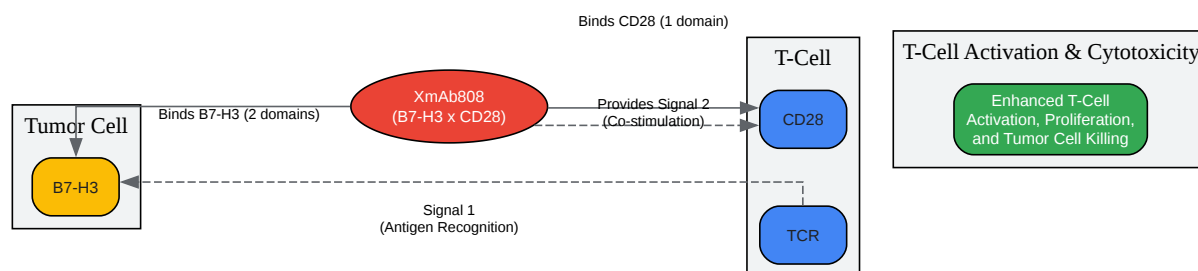
Direct head-to-head clinical trial data is not yet available to definitively compare these therapies. This guide, therefore, synthesizes available preclinical and clinical data from separate studies to provide a preliminary comparative landscape.

Mechanism of Action

The fundamental difference between these therapies lies in their mechanism of engaging the B7-H3 target to elicit an anti-tumor effect.

XmAb808: A T-Cell Co-stimulatory Bispecific Antibody

XmAb808 is a bispecific antibody with a unique 2+1 format, featuring two binding domains for B7-H3 and one for the CD28 co-stimulatory receptor on T-cells[1][2]. T-cell activation requires two signals: "Signal 1" from the T-cell receptor (TCR) recognizing a specific antigen, and "Signal 2" from a co-stimulatory molecule like CD28[2]. Tumors often lack the ligands for CD28, leading to an incomplete T-cell response. XmAb808 is designed to provide this crucial "Signal 2" in a tumor-selective manner. By binding simultaneously to B7-H3 on tumor cells and CD28 on T-cells, it aims to amplify T-cell activation and cytotoxicity specifically at the tumor site[1][2].



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Diagram 1: Mechanism of Action of XmAb808.

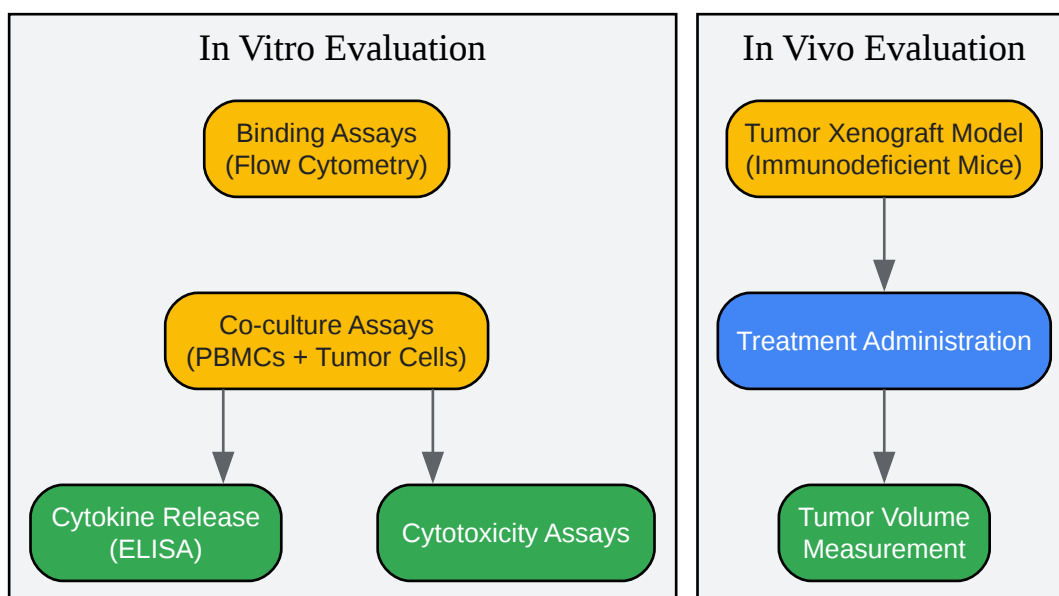
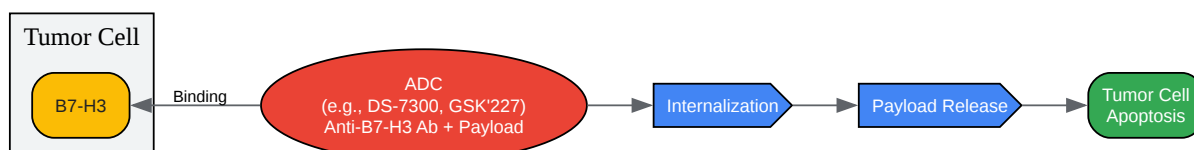
Antibody-Drug Conjugates (ADCs): Targeted Chemotherapy Delivery

ADCs like DS-7300 and GSK'227 utilize a different strategy. They consist of a monoclonal antibody that specifically targets B7-H3, linked to a potent cytotoxic payload via a stable linker. Upon binding to B7-H3 on the tumor cell surface, the ADC is internalized, and the cytotoxic payload is released, leading to cancer cell death.

- DS-7300 (Ifinatamab Deruxtecan): This ADC is composed of a humanized anti-B7-H3 IgG1 monoclonal antibody, a cleavable tetrapeptide-based linker, and a topoisomerase I inhibitor payload (deruxtecan, DXd).
- GSK'227: This ADC consists of a fully human anti-B7-H3 monoclonal antibody covalently linked to a topoisomerase inhibitor payload.

IBI3001: A Bispecific Antibody-Drug Conjugate

IBI3001 represents a hybrid approach, functioning as a bispecific ADC. It is designed to simultaneously target both B7-H3 and the Epidermal Growth Factor Receptor (EGFR), another well-known cancer target. The payload is the topoisomerase I inhibitor exatecan. This dual-targeting strategy aims to enhance tumor cell binding and internalization, potentially leading to greater efficacy.



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